N-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[4-CYANO-1-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a pyridine ring, and various functional groups such as cyano, methoxy, and cyclopropyl
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to form an amine.
Scientific Research Applications
N~4~-[4-CYANO-1-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N4-[4-CYANO-1-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to N4-[4-CYANO-1-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazole and pyridine derivatives. These compounds share structural similarities but differ in their functional groups and overall properties. For example, compounds with different substituents on the pyrazole or pyridine rings may exhibit different reactivity and biological activity .
Properties
Molecular Formula |
C24H23N7O2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[4-cyano-2-(4-methoxyphenyl)pyrazol-3-yl]-6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H23N7O2/c1-3-10-30-23-20(14-26-30)19(11-21(28-23)15-4-5-15)24(32)29-22-16(12-25)13-27-31(22)17-6-8-18(33-2)9-7-17/h6-9,11,13-15H,3-5,10H2,1-2H3,(H,29,32) |
InChI Key |
ONJDNPMGQRMHIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=C(C=NN4C5=CC=C(C=C5)OC)C#N |
Origin of Product |
United States |
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